2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide
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Overview
Description
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide is an organic compound with a complex structure that includes a benzyloxy group, a chlorobenzoyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide typically involves multiple steps. One common approach is to start with the preparation of the benzyloxybenzoyl intermediate, which can be achieved through the reaction of 4-(benzyloxy)benzyl chloride with a chlorinating agent to introduce the chlorine atom at the desired position. This intermediate is then reacted with N-ethylhydrazinecarbothioamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The benzyloxy and chlorobenzoyl groups may facilitate binding to enzymes or receptors, while the hydrazinecarbothioamide moiety could participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarbothioamide derivatives and benzoyl-substituted molecules. Examples include:
- 2-[4-(benzyloxy)-2-methylbenzoyl]-N-ethyl-1-hydrazinecarbothioamide
- 2-[4-(benzyloxy)-2-fluorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide
Uniqueness
What sets 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide apart is the specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of the chlorine atom, in particular, can influence the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-2-19-17(24)21-20-16(22)14-9-8-13(10-15(14)18)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRQCHYLFPFELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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